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For Researchers, Scientists, and Drug Development Professionals

The International Council for Harmonisation (ICH) has established a set of comprehensive

guidelines to ensure the safety and quality of pharmaceutical products. A critical aspect of

these guidelines is the control of impurities, which can arise during the manufacturing process

and storage of drug substances and products. This guide provides a comparative overview of

the key ICH guidelines for impurity testing, presenting quantitative thresholds, experimental

protocols, and a logical workflow for impurity management to aid researchers and drug

development professionals in this crucial area.

The primary ICH guidelines governing impurities in new drug substances and products are:

ICH Q3A(R2): Impurities in New Drug Substances[1][2]

ICH Q3B(R2): Impurities in New Drug Products[3][4]

ICH Q3C(R5): Impurities: Guideline for Residual Solvents[5]

ICH Q3D(R2): Guideline for Elemental Impurities[6]

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in

Pharmaceuticals to Limit Potential Carcinogenic Risk[7]

These guidelines provide a framework for the identification, qualification, and control of different

types of impurities, including organic impurities, inorganic impurities, residual solvents,
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elemental impurities, and mutagenic impurities.

Data Presentation: Quantitative Impurity Thresholds
The following tables summarize the key quantitative thresholds for reporting, identification, and

qualification of impurities as outlined in the respective ICH guidelines. These thresholds are

crucial for maintaining regulatory compliance and ensuring patient safety.

Table 1: Thresholds for Impurities in New Drug Substances (ICH Q3A(R2))

Maximum Daily
Dose

Reporting
Threshold

Identification
Threshold

Qualification
Threshold

≤ 2 g/day 0.05%

0.10% or 1.0 mg per

day intake (whichever

is lower)

0.15% or 1.0 mg per

day intake (whichever

is lower)

> 2 g/day 0.03% 0.05% 0.05%

Source: ICH Q3A(R2) Guideline[1]

Table 2: Thresholds for Impurities in New Drug Products (ICH Q3B(R2))

Maximum Daily
Dose

Reporting
Threshold

Identification
Threshold

Qualification
Threshold

< 10 mg 0.5%
1.0% or 50 µg TDI

(whichever is lower)

1.0% or 50 µg TDI

(whichever is lower)

10 mg - 100 mg 0.2%
0.5% or 200 µg TDI

(whichever is lower)

0.5% or 200 µg TDI

(whichever is lower)

> 100 mg - 2 g 0.1%
0.2% or 3 mg TDI

(whichever is lower)

0.2% or 3 mg TDI

(whichever is lower)

> 2 g 0.05% 0.10% 0.15%

TDI: Total Daily Intake. Source: ICH Q3B(R2) Guideline[4]
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Table 3: Classification and Limits of Residual Solvents (ICH Q3C(R5))

Class Description Examples
Permitted Daily
Exposure (PDE)

Class 1
Solvents to be

avoided

Benzene, Carbon

tetrachloride

Varies by solvent

(e.g., Benzene: 2

ppm)

Class 2 Solvents to be limited
Acetonitrile,

Chloroform, Methanol

Varies by solvent

(e.g., Acetonitrile: 410

ppm)

Class 3
Solvents with low toxic

potential

Acetic acid, Acetone,

Ethanol

5000 ppm or 50

mg/day

Source: ICH Q3C(R5) Guideline[5][8]

Table 4: Permitted Daily Exposures (PDEs) for Elemental Impurities (ICH Q3D(R2))

Class Elements
Oral PDE (µ
g/day )

Parenteral
PDE (µ g/day )

Inhalation PDE
(µ g/day )

1 As, Cd, Hg, Pb 1.5, 0.5, 1.5, 0.5 1.5, 0.2, 1.5, 0.5
0.02, 0.02, 0.1,

0.1

2A Co, Ni, V 5, 20, 10 0.5, 2, 1 0.03, 0.5, 0.1

2B

Ag, Au, Ir, Os,

Pd, Pt, Rh, Ru,

Se, Tl

100, 100, 10, 10,

10, 10, 10, 10,

80, 8

10, 10, 1, 1, 1, 1,

1, 1, 8, 0.8

0.7, 0.1, 0.01,

0.01, 0.01, 0.01,

0.01, 0.01, 1.3,

0.08

3
Ba, Cr, Cu, Li,

Mo, Sb, Sn

700, 11000,

1000, 50, 1000,

90, 6000

70, 110, 100, 25,

10, 9, 60

3, 0.3, 1, 0.25, 1,

0.9, 6

Source: ICH Q3D(R2) Guideline[6][9]
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Table 5: Thresholds of Toxicological Concern (TTC) for Mutagenic Impurities (ICH M7(R2))

Duration of Treatment Acceptable Intake

Less than or equal to 1 month 120 µ g/day

> 1 to 12 months 20 µ g/day

> 1 to 10 years 10 µ g/day

> 10 years to lifetime 1.5 µ g/day

Source: ICH M7(R2) Guideline[7][10]

Experimental Protocols
The accurate detection and quantification of impurities rely on validated analytical procedures.

Below are detailed methodologies for key experiments commonly employed in pharmaceutical

impurity testing.

1. High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Objective: To separate, detect, and quantify organic impurities in a drug substance or

product.

Methodology:

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to a

known concentration.

Chromatographic System: Utilize an HPLC system equipped with a suitable detector (e.g.,

UV, PDA, or MS).

Column: Select a column with appropriate stationary phase chemistry (e.g., C18, C8) and

dimensions based on the properties of the analyte and impurities.

Mobile Phase: Prepare a mobile phase, often a mixture of aqueous and organic solvents,

and adjust the pH as needed. Gradient elution is commonly used to resolve complex

mixtures.
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Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.

Detection: Monitor the eluent at a wavelength where the drug substance and impurities

have adequate absorbance. For unknown impurities, a Photo Diode Array (PDA) detector

is useful for obtaining UV spectra. Mass Spectrometry (MS) can be used for identification.

Quantification: Calculate the amount of each impurity by comparing its peak area to that of

a reference standard or by using the principle of area normalization.

Validation: The analytical procedure must be validated according to ICH Q2(R1) guidelines,

demonstrating specificity, linearity, range, accuracy, precision, and robustness.

2. Gas Chromatography (GC) for Residual Solvents

Objective: To identify and quantify residual solvents in a drug substance, excipient, or

product.

Methodology:

Sample Preparation: Dissolve the sample in a high-boiling point solvent (e.g., dimethyl

sulfoxide, dimethylformamide) in a headspace vial.

Headspace Autosampler: Place the vial in a headspace autosampler, which heats the

sample to a specific temperature for a set time, allowing volatile solvents to partition into

the headspace gas.

GC System: Inject a portion of the headspace gas into a GC system equipped with a

Flame Ionization Detector (FID).

Column: Use a capillary column with a suitable stationary phase (e.g., polyethylene glycol

or polysiloxane).

Carrier Gas: Use an inert gas like helium or nitrogen as the carrier gas.

Temperature Program: Employ a temperature program to separate the solvents based on

their boiling points.
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Identification and Quantification: Identify solvents by comparing their retention times with

those of known standards. Quantify by comparing the peak areas to a calibration curve

generated from standards.

3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities

Objective: To detect and quantify elemental impurities at trace levels.

Methodology:

Sample Preparation: Accurately weigh the sample and digest it using a closed-vessel

microwave digestion system with concentrated acids (e.g., nitric acid, hydrochloric acid).

This process breaks down the sample matrix and brings the elements into solution.

ICP-MS System: Introduce the digested sample solution into the ICP-MS. The high-

temperature argon plasma atomizes and ionizes the elements.

Mass Spectrometer: The ions are then passed into a mass spectrometer, which separates

them based on their mass-to-charge ratio.

Detection: A detector counts the ions for each element, providing a signal proportional to

the concentration.

Quantification: Determine the concentration of each element by comparing the signal to a

calibration curve prepared from certified reference materials.

Mandatory Visualization
The following diagram illustrates the logical workflow for the identification and qualification of

impurities in new drug substances, as guided by ICH Q3A(R2).
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Batch Analysis Data

Is impurity > Reporting Threshold?

Report Impurity

Yes

No Action Required (for reporting)

No

Is impurity > Identification Threshold?

Identify Structure of Impurity

Yes

Treat as Unidentified

No

Is impurity > Qualification Threshold?

Establish Biological Safety (Qualify)

Yes

No Action Required (for qualification)

No

Set Specifications

Click to download full resolution via product page

Caption: Workflow for Impurity Management under ICH Q3A(R2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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